Cyproconazole

Description

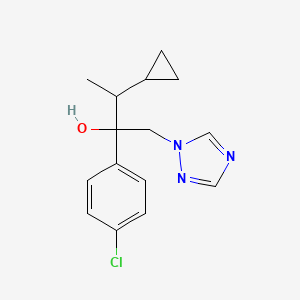

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOUKDBUJZYDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032601 |

Source

|

| Record name | Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>250 °C |

Source

|

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C |

Source

|

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 g/cu cm |

Source

|

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.59X10-7 mm Hg at 25 °C |

Source

|

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from hexane/CH2Cl2, Colorless solid | |

CAS No. |

94361-06-5 |

Source

|

| Record name | Cyproconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094361065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622B9C3E6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106.2-106.9 °C |

Source

|

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Guide to the Chemical Synthesis of Cyproconazole: Pathways, Mechanisms, and Industrial Considerations

Introduction

Cyproconazole, with the chemical name (2RS,3RS;2RS,3SR)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a potent, systemic triazole fungicide developed for broad-spectrum control of fungal pathogens in agriculture.[1][2] First introduced in the late 1980s, it has become a critical tool for managing diseases in cereals, coffee, fruit trees, and other crops.[1][3] Its efficacy stems from its mode of action as a sterol demethylation inhibitor (DMI).[4] this compound specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][5] This disruption leads to the cessation of fungal growth and proliferation.

The this compound molecule is characterized by four key structural motifs: a 4-chlorophenyl group, a cyclopropyl moiety, a tertiary alcohol, and a 1H-1,2,4-triazole ring. The presence of two chiral centers means it is typically manufactured and sold as a racemic mixture of four stereoisomers.[5] This guide provides an in-depth exploration of the primary chemical synthesis pathways for this compound, detailing the underlying reaction mechanisms, key intermediates, and process considerations relevant to researchers and professionals in chemical development.

Core Synthetic Strategies: A Strategic Overview

The industrial synthesis of this compound is a multi-step process, with several patented routes developed to optimize yield, purity, and cost-effectiveness.[5] Most commercial syntheses converge on the formation of a crucial oxirane (epoxide) intermediate, which is subsequently opened by the 1,2,4-triazole nucleophile to yield the final product. The primary divergence in these strategies lies in the construction of the key ketone precursor, 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone.

This guide will detail two of the most prominent industrial pathways:

-

The Ketone-Epoxidation Pathway: A widely adopted route that relies on the synthesis of a central ketone intermediate followed by epoxidation and nucleophilic ring-opening.

-

The Grignard Reagent Pathway: An alternative approach that builds the carbon skeleton through the nucleophilic addition of a Grignard reagent to cyclopropyl methyl ketone.

A third, more direct route starting from 2,4'-dichloroacetophenone will also be discussed as an innovative alternative.

Pathway I: The Ketone-Epoxidation Route

This is arguably the most common and versatile approach to this compound synthesis. Its central logic is the late-stage introduction of the triazole moiety onto a pre-formed carbon skeleton, ensuring high conversion in the final step.

Diagram of the Ketone-Epoxidation Pathway

Caption: The Ketone-Epoxidation pathway for this compound synthesis.

Step-by-Step Methodology

-

Synthesis of the Key Intermediate: 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone

-

Rationale: This ketone is the foundational building block. A common industrial method for its synthesis is the Friedel-Crafts acylation of chlorobenzene with cyclopropyl acetyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[6] This electrophilic aromatic substitution directly installs the cyclopropyl acetyl group onto the chlorophenyl ring at the para position. Alternative routes to this intermediate have also been developed to avoid harsh Lewis acids.[7]

-

-

Formation of the Oxirane Intermediate

-

Rationale: The conversion of the ketone's carbonyl group into an epoxide is crucial for the subsequent introduction of the triazole ring. This is typically achieved via the Corey-Chaykovsky reaction.[8]

-

Protocol: The ketone is treated with a sulfonium ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide. This ylide is generated in situ by reacting a precursor like trimethylsulfonium iodide with a strong base (e.g., sodium hydride) in an aprotic solvent like DMSO or THF. The ylide's nucleophilic carbon attacks the ketone's carbonyl carbon, and a subsequent intramolecular displacement of the dimethyl sulfide group forms the terminal epoxide, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane.[3]

-

-

Nucleophilic Ring-Opening with 1,2,4-Triazole

-

Rationale: This is the final and defining step of the synthesis. The 1,2,4-triazole, acting as a nucleophile, attacks and opens the strained epoxide ring to form the desired tertiary alcohol and the C-N bond.

-

Protocol: The oxirane intermediate is dissolved in a polar aprotic solvent, such as N,N-dimethylformamide (DMF).[8] 1,2,4-Triazole is added along with a base, typically potassium hydroxide or sodium methylate.[8][9] The base deprotonates the triazole, enhancing its nucleophilicity. The resulting triazolide anion then performs an Sₙ2 attack on the less sterically hindered carbon of the epoxide ring, leading to the formation of this compound. The reaction is often heated to ensure completion.[8]

-

-

Purification

-

Rationale: The crude product contains unreacted starting materials, side products (including isomers from attack at the other epoxide carbon), and salts. Purification is essential to meet regulatory standards.

-

Protocol: After an aqueous workup to remove salts and the solvent, the crude this compound is purified by recrystallization from a suitable solvent system, such as n-hexane or a mixture of dimethylbenzene and chloroform.[3][9] This yields the final product as a fine white powder.[5]

-

Pathway II: The Grignard Reagent Route

This pathway offers an alternative method for constructing the core carbon skeleton, starting from more fundamental building blocks. It eventually converges with Pathway I by producing the same key ketone intermediate.

Diagram of the Grignard Reagent Pathway

Caption: The Grignard Reagent pathway for synthesizing the key ketone intermediate.

Step-by-Step Methodology

A method detailed in patent literature provides a clear example of this approach.[6][10]

-

Grignard Reagent Formation and Nucleophilic Addition: p-Chlorobenzyl chloride is reacted with magnesium turnings in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent. This organometallic species is then reacted with cyclopropyl methyl ketone in a nucleophilic addition reaction to generate an intermediate alcohol.[6]

-

Dehydration and Hydroboration-Oxidation: The presence of the adjacent benzene ring allows for dehydration of the alcohol using a reagent like phosphorus oxychloride (POCl₃), which results in a conjugated olefin.[6] Subsequently, a hydroboration-oxidation sequence is employed to introduce a hydroxyl group at the benzylic position, creating a new alcohol.[6]

-

Oxidation to Ketone: The benzylic alcohol is then oxidized to the corresponding ketone using an oxidizing agent such as the Dess-Martin periodinane.[6] This step yields the same key intermediate, 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone, as in Pathway I.

-

Completion of Synthesis: From this point, the synthesis proceeds through the epoxidation and triazole ring-opening steps as described in Pathway I to furnish this compound.

Alternative Pathways and Chiral Synthesis

Direct Route from 2,4'-Dichloroacetophenone

A more recent, streamlined approach has been patented that avoids the multi-step synthesis of the key ketone intermediate.[11]

-

Nucleophilic Substitution: The synthesis begins with 2,4'-dichloroacetophenone. The chlorine atom on the acetyl group is readily displaced by 1,2,4-triazole in the presence of a base (e.g., sodium carbonate) to directly form 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This efficiently installs the triazole moiety early in the synthesis.[11]

-

Nucleophilic Addition: The resulting ketone is then treated with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide). The Grignard reagent adds to the carbonyl carbon, simultaneously forming the tertiary alcohol and completing the this compound carbon skeleton in a single, highly efficient step.[11]

Asymmetric Synthesis of Chiral this compound

Given that this compound is a chiral molecule, the development of stereoselective syntheses is of significant academic and commercial interest. One patented approach focuses on creating a chiral epoxide.[9]

-

Alkene Formation: The key ketone intermediate is first converted to an alkene, 1-(4-chlorophenyl)-2-cyclopropyl-1-propylene, via a Wittig reaction.[9]

-

Asymmetric Epoxidation: This alkene is then subjected to an asymmetric epoxidation reaction using a suitable epoxidation agent in the presence of a chiral transition-metal catalyst. This creates the oxirane intermediate with a high degree of enantiomeric excess (e.e. > 80%).[9]

-

Ring-Opening: The final ring-opening step with 1,2,4-triazole proceeds as in the racemic synthesis, preserving the stereochemistry and yielding optically active this compound.[9]

Data Summary and Experimental Protocol

Table 1: Comparison of Key Reaction Steps

| Step | Pathway I (Ketone-Epoxidation) | Pathway III (Direct Route) | Key Reagents & Conditions |

| Triazole Introduction | Final Step (Ring-Opening) | First Step (Substitution) | 1,2,4-Triazole, Base (KOH, Na₂CO₃), Solvent (DMF, Toluene) |

| Cyclopropyl Introduction | Initial Step (Friedel-Crafts) | Final Step (Grignard Addition) | Cyclopropyl Acetyl Chloride/AlCl₃ or Cyclopropylmagnesium Bromide |

| Key Intermediate | 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone | 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | N/A |

| Number of Core Steps | 3 | 2 | N/A |

Experimental Protocol: Nucleophilic Ring-Opening of the Oxirane

The following is a representative protocol based on published patent literature and is intended for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane (1.0 eq).

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the oxirane. To this solution, add 1,2,4-triazole (1.2-1.5 eq) and powdered potassium hydroxide (1.1 eq).[8] A phase-transfer catalyst such as tetrabutylammonium bromide may be added to facilitate the reaction.[9]

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting oxirane is consumed.[8][9]

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., chloroform or dimethylbenzene) to yield pure this compound.[9] The final product purity can be confirmed by HPLC and NMR analysis.

Conclusion

The chemical synthesis of this compound is a well-established process in the agrochemical industry, with multiple viable pathways that balance efficiency, cost, and environmental considerations. The most prevalent routes converge on the nucleophilic ring-opening of an epoxide intermediate by 1,2,4-triazole, a robust and high-yielding transformation. While the classic Ketone-Epoxidation pathway remains a cornerstone of production, newer, more streamlined methods demonstrate ongoing innovation in the field. Further research into asymmetric catalysis holds the potential to produce specific, more active stereoisomers, potentially increasing efficacy and reducing the environmental load of this vital fungicide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106588793A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. This compound: a systemic triazole fungicide._Chemicalbook [chemicalbook.com]

- 5. This compound (Ref: SAN 619) [sitem.herts.ac.uk]

- 6. CN101857576B - Method for preparing this compound by cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 7. CN102675074A - Preparation method of this compound key intermediate 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]

- 8. CN101565406B - Preparation process for this compound - Google Patents [patents.google.com]

- 9. CN101798290A - Method for synthesizing chiral this compound - Google Patents [patents.google.com]

- 10. Simple method for preparing this compound by cyclopropyl methyl ketone - Eureka | Patsnap [eureka.patsnap.com]

- 11. Method for preparing this compound with 2,4'-dichloroacetophenone being raw material - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of Cyproconazole

This guide provides a comprehensive technical overview of the stereoisomerism of cyproconazole, a broad-spectrum triazole fungicide. Tailored for researchers, scientists, and professionals in drug and pesticide development, this document delves into the chemical intricacies, biological activity, and analytical separation of this compound's stereoisomers, grounding its claims in authoritative scientific literature.

Introduction: The Significance of Chirality in Fungicidal Action

This compound is a potent systemic fungicide widely employed in agriculture to control a variety of fungal diseases in crops such as cereals, coffee, and fruit trees.[1][2] Its efficacy stems from its ability to inhibit the C14-demethylation step in ergosterol biosynthesis, a critical component of the fungal cell membrane, thereby disrupting membrane function and inhibiting fungal growth.[1][3]

The this compound molecule, with the chemical formula C₁₅H₁₈ClN₃O, possesses two chiral centers.[4][5] This structural feature gives rise to the existence of four distinct stereoisomers: two pairs of enantiomers. Commercial this compound is typically produced and utilized as a racemic mixture of these four stereoisomers.[1][2] However, extensive research has demonstrated that the biological activity, including fungicidal potency and toxicity, can vary significantly among these individual stereoisomers.[6][7][8] This stereoselectivity underscores the importance of understanding the properties and behavior of each isomer for the development of more effective and environmentally benign fungicidal formulations.

The Stereochemistry of this compound

The systematic IUPAC name for this compound is 2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.[4][9] The two chiral centers are located at the C2 and C3 carbons of the butan-2-ol backbone. This results in four stereoisomers, which are two pairs of diastereomers. Each diastereomeric pair consists of a pair of enantiomers.[2]

The absolute configurations of the four stereoisomers have been identified and are designated as:

-

(2R,3R) and (2S,3S) - forming one enantiomeric pair.

-

(2R,3S) and (2S,3R) - forming the other enantiomeric pair.

The relationship between these stereoisomers can be visualized as follows:

Stereoselective Biological Activity

The fungicidal efficacy of this compound is not equally distributed among its four stereoisomers. Research has consistently shown that the biological activity is stereoselective, with certain isomers exhibiting significantly higher potency against target fungi. This is attributed to the specific three-dimensional arrangement of the atoms in each isomer, which dictates how effectively it can bind to the active site of the target enzyme, cytochrome P450 14α-demethylase.

A study on the fungicidal activities of the four stereoisomers against Fusarium graminearum and Magnaporthe oryzae revealed the following order of potency: (2S,3S)-(−)-stereoisomer > the stereoisomer mixture > (2S,3R)-(−)-stereoisomer > (2R,3R)-(+)-stereoisomer > (2R,3S)-(+)-stereoisomer.[6] This demonstrates that the (2S,3S) enantiomer is the most active, while the (2R,3S) enantiomer is the least active.

| Stereoisomer | Absolute Configuration | Relative Fungicidal Activity |

| Isomer 1 | (2S,3S) | Highest |

| Isomer 2 | (2S,3R) | Moderate |

| Isomer 3 | (2R,3R) | Low |

| Isomer 4 | (2R,3S) | Lowest |

Table 1: Relative fungicidal activity of this compound stereoisomers against Fusarium graminearum and Magnaporthe oryzae.[6]

Beyond fungicidal activity, the stereoisomers of this compound also exhibit differences in their ecotoxicity and metabolic fate. For instance, studies on the aquatic organism Chlorella pyrenoidosa have shown enantioselectivity in toxicity, digestion, and uptake.[8] Similarly, the endocrine-disrupting effects of this compound have been found to be stereoselective.[7][10] This highlights the critical need for isomer-specific risk assessment, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[11]

Experimental Protocol: Chiral Separation by HPLC

The separation and quantification of individual this compound stereoisomers are essential for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[12][13][14]

Rationale for Method Selection

The principle behind chiral HPLC is the differential interaction of enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including triazole fungicides.[15] The selection of a specific CSP and mobile phase is crucial and often requires empirical optimization. The interactions that govern separation on these phases include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are sensitive to the three-dimensional structure of the analytes.[12][14]

Step-by-Step Methodology

The following protocol is a representative method for the chiral separation of this compound stereoisomers, based on published literature.[12][14]

Objective: To achieve baseline separation of the four stereoisomers of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV or Diode Array Detector (DAD).

-

Chiral Stationary Phase: Lux Cellulose-2 column (or equivalent polysaccharide-based chiral column).

Reagents:

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol

-

This compound analytical standard (racemic mixture)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a ratio of 90:10 (v/v). The optimal ratio may require slight adjustments to achieve the best resolution.

-

System Equilibration: Equilibrate the Lux Cellulose-2 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 100 µg/mL.

-

Injection: Inject 10 µL of the standard solution onto the column.

-

Chromatographic Conditions:

-

Column: Lux Cellulose-2 (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-hexane:isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm

-

-

Data Analysis: Identify and quantify the four separated stereoisomer peaks based on their retention times and peak areas. The elution order of the isomers will depend on the specific chiral stationary phase used. For a Lux Cellulose-2 column, a typical elution order is (2S,3R)-(+)-, (2S,3S)-(+)-, (2R,3S)-(-)-, and (2R,3R)-(-)-cyproconazole.[12][13]

Conclusion and Future Perspectives

The stereochemistry of this compound plays a pivotal role in its fungicidal activity and environmental impact. The significant differences in biological properties among its four stereoisomers necessitate a shift from treating it as a single entity to a more nuanced, isomer-specific approach in both research and regulatory frameworks. The development of enantiomerically enriched or single-isomer formulations of this compound could lead to more effective and sustainable agricultural practices, reducing the overall chemical load on the environment.

Further research should focus on elucidating the precise molecular interactions between each stereoisomer and the target enzyme, as well as their differential metabolic pathways in various organisms. The continued advancement of chiral separation techniques will be instrumental in supporting these endeavors and ensuring the safe and efficacious use of this important fungicide.

References

- 1. This compound (Ref: SAN 619) [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, isomer 1 [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Silico, In Vitro, and In Vivo Studies Indicate the Endocrine-Disrupting Effects of this compound Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective toxic effects of this compound enantiomers against Chlorella pyrenoidosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. epa.gov [epa.gov]

- 12. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Separation and detection of this compound enantiomers and its stereospecific recognition with chiral stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Toxicological Profile of Cyproconazole in Mammalian Systems: An In-depth Technical Guide

Introduction

Cyproconazole is a broad-spectrum triazole fungicide utilized extensively in agriculture to protect a variety of crops from fungal diseases.[1][2][3] Its mechanism of action in fungi involves the inhibition of sterol biosynthesis, a critical process for fungal cell membrane integrity.[3][4] Specifically, this compound inhibits the enzyme 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes.[5] While effective as a fungicide, its potential impact on non-target organisms, particularly mammalian systems, necessitates a thorough toxicological evaluation. This guide provides a comprehensive technical overview of the toxicological profile of this compound in mammals, intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to assessing its potential toxicity. For this compound, studies in mammalian models, primarily rats, have elucidated its journey through the body.

Absorption

Following oral administration in rats, this compound is rapidly and extensively absorbed from the gastrointestinal tract, with over 86% of the administered dose being absorbed.[4]

Distribution

Once absorbed, this compound is widely distributed throughout the body's tissues.[4] The highest concentrations of residues are typically found in the liver, adrenal glands, fat, and kidneys.[4] Whole-body autoradiography studies in mice have confirmed this wide distribution, showing the presence of the compound in the central nervous system and the gastrointestinal tract.[6] Importantly, there is no evidence to suggest bioaccumulation in any tissues.[4] Plasma protein binding of this compound is low, around 11-12%, which is consistent across different species.[6]

Metabolism

This compound undergoes extensive metabolism in mammals, with up to 35 different metabolites identified.[4] The liver is the primary site of metabolism. The main metabolic reactions in rats include:

-

Oxidative elimination of the triazole ring.[4]

-

Hydroxylation of the carbon atom bearing the methyl group.[4]

-

Oxidation of the methyl group to a carbinol and subsequently to a carboxylic acid.[4]

-

Reductive elimination of the carbon with the methyl group, which forms a benzyl alcohol that is further oxidized to a ketone.[4]

In vitro studies using rat liver microsomes have shown that the metabolism of this compound is stereoselective, with different stereoisomers having varying half-lives.[7] These studies have also identified hydroxylation and dehydration as major metabolic reactions.[7] The cytochrome P450 enzyme system, particularly CYP3A1, plays a significant role in its metabolism.[7]

Diagram: Proposed Metabolic Pathway of this compound in Rats

Caption: Proposed metabolic pathways of this compound in rats.

Excretion

This compound and its metabolites are rapidly excreted from the body, primarily within the first 48 hours after administration.[4] The main routes of excretion are urine and feces.[4] Studies in bile duct-cannulated rats revealed that a significant portion of the administered dose is excreted via the bile, with approximately 76% in males and 60% in females.[4]

Acute and Chronic Toxicity

This compound exhibits moderate acute toxicity when administered orally to rodents.[4]

| Acute Toxicity Data for this compound | |

| Test | Result |

| Oral LD50 (Mouse) | 200 mg/kg bw[4] |

| Oral LD50 (Rat, female) | 350 mg/kg bw[4] |

| Dermal LD50 (Rat, Rabbit) | >2000 mg/kg bw[4] |

| Inhalation LC50 (Rat) | >5.6 mg/L[4] |

| Eye Irritation (Rabbit) | Slightly irritating[4] |

| Skin Irritation (Rabbit) | Slightly irritating[4] |

| Skin Sensitization (Guinea Pig) | Not a sensitizer[4] |

Subchronic and chronic toxicity studies have consistently identified the liver as the primary target organ for this compound in mice, rats, and dogs.[4][8][9] Disturbances in lipid metabolism are also a common finding across these species.[4]

| No-Observed-Adverse-Effect Levels (NOAELs) from Chronic Studies | ||

| Species | Study Duration | NOAEL |

| Mouse | 90-day | 15 ppm (equal to 2.2 mg/kg bw/day)[4] |

| Rat | 2-year | 50 ppm (equal to 2.2 mg/kg bw/day)[4] |

| Dog | 1-year | 100 ppm (equal to 3.2 mg/kg bw/day)[4] |

Mechanism of Toxicity: The Central Role of the Liver

The hepatotoxicity of this compound is a key aspect of its toxicological profile.[8][9] Effects observed in the liver include increased liver weight, elevated liver enzymes such as lactate dehydrogenase (LDH) and aspartate aminotransferase (AST), vacuolization, fatty changes, hepatocytomegaly, hypertrophy, and single-cell necrosis.[8][9]

The underlying mechanism for these effects is believed to be the activation of nuclear receptors, specifically the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).[10][11] Activation of these receptors leads to a cascade of events resulting in liver tumor development in mice.[8] Mechanistic studies have shown that the short-term liver effects of this compound in mice, such as liver hypertrophy and increased cell proliferation, are CAR-dependent and similar to those caused by phenobarbital, a known non-genotoxic rodent liver carcinogen.[12][13]

Diagram: CAR/PXR-Mediated Hepatotoxicity of this compound

Caption: Mechanism of this compound-induced hepatotoxicity via CAR/PXR activation.

Genotoxicity and Carcinogenicity

This compound has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity tests and has consistently given negative results.[4] This indicates that this compound is unlikely to be genotoxic.[4]

In terms of carcinogenicity, long-term studies in rats did not show any evidence of treatment-related tumors.[4] However, in mice, this compound caused hepatocellular adenomas and carcinomas at high doses.[12] Based on the evidence for a non-genotoxic, mitogenic mode of action involving CAR activation, which may not be relevant to humans, the U.S. Environmental Protection Agency (EPA) has classified this compound as "not likely to be carcinogenic to humans" at doses that do not cause a mitogenic response in the liver.[8][9]

Reproductive and Developmental Toxicity

Reproductive Toxicity

In a two-generation reproductive toxicity study in rats, this compound did not affect reproductive parameters at the highest dose tested.[4] The parental toxicity observed was an increase in relative liver weight and slight fatty changes in the liver.[4] No offspring toxicity was observed at any of the doses tested.[8][9]

Developmental Toxicity

This compound has been shown to cause developmental toxicity, but generally at doses that also induce maternal toxicity.[4] In rats, developmental effects included diminished body weight gain and reduced food consumption in the dams, and at higher doses, fetal malformations such as cleft palate and internal hydrocephalus were observed.[4]

Rabbits appear to be more sensitive to the developmental effects of this compound than rats.[8][9] In some studies with rabbits, increased incidences of malformations like hydrocephalus and kidney agenesis were seen at doses lower than those causing maternal toxicity.[8]

Experimental Protocols

To ensure the reproducibility and validity of toxicological assessments, standardized experimental protocols are crucial. Below are outlines for key studies used to evaluate the safety of this compound.

Protocol: 90-Day Dietary Toxicity Study in Rats

-

Animal Model: Young adult Wistar rats (e.g., 5-6 weeks old), with an equal number of males and females per group.

-

Group Size: Typically 10-20 animals per sex per group.

-

Dosage: At least three dose levels of this compound mixed into the diet, plus a control group receiving the basal diet. Doses are selected based on range-finding studies to establish a clear dose-response, including a No-Observed-Adverse-Effect-Level (NOAEL).

-

Administration: The test substance is administered via the diet for 90 consecutive days.

-

Observations:

-

Daily: Clinical signs of toxicity, mortality.

-

Weekly: Body weight, food consumption.

-

At termination: Hematology, clinical chemistry, urinalysis.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, adrenals) are weighed.

-

Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.

-

-

Data Analysis: Statistical analysis is performed to compare treated groups with the control group. The NOAEL and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

Diagram: Workflow for a 90-Day Rodent Toxicity Study

Caption: A generalized workflow for a 90-day rodent dietary toxicity study.

Conclusion

The toxicological profile of this compound in mammalian systems is well-characterized. It is a compound with moderate acute oral toxicity. The primary target organ upon repeated exposure is the liver, with effects mediated through the activation of the nuclear receptors CAR and PXR. This compound is not genotoxic, and its carcinogenicity in mice is considered to occur via a non-genotoxic mode of action that may have limited relevance to humans at low exposure levels. Developmental toxicity has been observed, particularly in rabbits, which appear to be the most sensitive species. The extensive body of research on this compound allows for a robust risk assessment and the establishment of safe exposure levels for human health.

References

- 1. This compound (Ref: SAN 619) [sitem.herts.ac.uk]

- 2. This compound: a systemic triazole fungicide._Chemicalbook [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. Reproductive toxicity of triazole fungicides this compound and epoxiconazole when exposed to male and female wistar rats during gametogenesis [pronut.medved.kiev.ua]

- 6. Pharmacokinetic evaluation of UK-49,858, a metabolically stable triazole antifungal drug, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective in vitro metabolism of this compound in rat liver microsomes and identification of major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Hepatotoxic effects of this compound and prochloraz in wild-type and hCAR/hPXR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Connection of Azole Fungicides with Xeno-Sensing Nuclear Receptors, Drug Metabolism and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse liver effects of this compound, a triazole fungicide: role of the constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Environmental fate and degradation pathways of cyproconazole in soil

An In-depth Technical Guide to the Environmental Fate and Degradation of Cyproconazole in Soil

Introduction: Understanding this compound

This compound is a broad-spectrum systemic fungicide belonging to the triazole class, widely employed in agriculture to control a variety of fungal diseases on crops such as cereals, coffee, sugar beets, and fruit trees.[1][2] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, which is crucial for the formation of their cell membranes.[1] Structurally, this compound is a chiral molecule, existing as a mixture of four stereoisomers (two diastereomeric pairs of enantiomers).[2][3][4] This stereochemistry is significant, as biological systems, including soil microbes, can interact differently with each isomer, leading to stereoselective degradation.[5][6] The widespread use of this compound necessitates a thorough understanding of its behavior, persistence, and transformation in the soil environment to accurately assess its potential ecological impact.

Part 1: Environmental Fate and Mobility in Soil

The environmental fate of a pesticide describes its transport and transformation after release. For this compound, its persistence and mobility in soil are key determinants of its potential for environmental exposure, including the risk of groundwater contamination.

Persistence and Dissipation

This compound is generally considered to be persistent in the soil environment.[1] Its dissipation half-life (DT₅₀), the time it takes for 50% of the initial concentration to degrade, varies significantly depending on environmental conditions, soil type, and the presence of vegetation. Laboratory studies under aerobic conditions have reported DT₅₀ values ranging from 100 days to over a year, with typical values around 142-150 days.[3][4] However, some studies have indicated that it can be extremely persistent, with calculated half-lives extending to several hundred or even thousands of days under certain conditions.[7]

Field studies have shown similar variability, with dissipation half-lives reported from 161 to 866 days in bare soil.[7] A critical factor influencing persistence is the presence of vegetation. In a study comparing bare soil to turfgrass, the half-life of this compound dramatically decreased from 129 days in bare soil to just 12 days in a full bentgrass turf, highlighting the role of the turfgrass ecosystem (including thatch, root exudates, and microbial activity) in accelerating its degradation.[8][9]

| Condition | DT₅₀ (Half-Life) | Source |

| Aerobic Soil (Lab) | ~150 days | [3] |

| Aerobic Soil (Lab) | 100 days to >1 year | [3] |

| Aerobic Soil (Lab, typical) | 142 days | [4] |

| Aerobic Soil (Lab, various pH) | 5 - 223 days | [5][6] |

| Field Dissipation (Bare Soil) | 161 - 866 days | [7] |

| Field Dissipation (Bare Soil vs. Turf) | 129 days (Bare) vs. 12 days (Turf) | [8][9] |

Mobility, Sorption, and Leaching Potential

This compound's mobility in soil is governed by its solubility and its tendency to adsorb to soil particles. It is moderately soluble in water, which suggests a potential for leaching.[1] However, its estimated soil organic carbon-water partitioning coefficient (Koc) of approximately 900 indicates that it is expected to have low mobility, as it tends to bind to soil organic matter and clay particles.[8]

Field observations support this, generally showing that this compound remains concentrated in the upper soil layers (0-10 cm), with limited leaching to depths of 20-30 cm.[7] The presence of organic matter, such as the thatch layer in turfgrass, significantly reduces its downward movement.[9] Despite its relatively low mobility, its persistence combined with its water solubility creates a high-risk profile for potential leaching to groundwater over the long term, a concern highlighted by regulatory bodies.[1]

Part 2: Degradation Pathways and Key Metabolites

The degradation of this compound in soil is a slow process dominated by microbial activity, as abiotic pathways like hydrolysis and photolysis are not significant.

Abiotic Degradation

-

Hydrolysis: this compound is hydrolytically stable across a range of environmentally relevant pH values (pH 4, 5, 7, and 9), even at elevated temperatures (50°C).[3][4] This stability indicates that chemical breakdown by water is not a significant degradation pathway in soil.

-

Photolysis: On the soil surface, this compound is considered photolytically stable, with studies showing no significant loss after 30 days of irradiation.[3] While one report noted a soil photolysis half-life of 89.2 days, it was suggested that this decrease was more likely due to increased binding to soil particles over time rather than true photodegradation.[7]

Biotic Degradation

Microbial degradation is the principal mechanism for the breakdown of this compound in soil.[5] Soil microorganisms utilize the fungicide as a carbon source, leading to its gradual mineralization into carbon dioxide (CO₂).[3] Studies using ¹⁴C-labeled this compound have shown that mineralization to CO₂ can range from 2% to 33% of the applied amount over approximately 100 days.[3]

The degradation process involves the cleavage of the this compound molecule, primarily at the triazole ring. This leads to the formation of several key metabolites. The most frequently identified degradation products are:

-

1,2,4-Triazole: A stable and mobile metabolite formed by the cleavage of the parent molecule.

-

1,2,4-Triazol-1-yl Acetic Acid (TAA): Another common metabolite resulting from the transformation of the triazole moiety.[3][8][10][11]

-

Triazolyl Alanine: This has also been identified as a minor transformation product in some studies.[7]

These metabolites are of toxicological interest themselves and are often monitored alongside the parent compound in environmental studies.

Influence of Environmental Factors

-

Soil pH: While not affecting hydrolysis, soil pH does influence the stereoselective degradation of this compound. Studies have shown that the degradation rates of the four different stereoisomers can vary, and the selectivity between epimers (diastereomers) shows some correlation with soil pH.[5][6][12] This implies that different microbial communities or enzymatic processes, favored at different pH levels, are responsible for the degradation.[13]

-

Organic Matter and Vegetation: As previously noted, higher organic matter content increases sorption, reducing mobility.[9] Furthermore, the presence of a healthy plant ecosystem, such as turfgrass, drastically accelerates degradation, likely due to enhanced microbial activity in the rhizosphere and thatch layer.[9]

Part 3: Experimental Methodologies

Investigating the environmental fate of this compound requires robust and validated experimental designs. The OECD Test Guideline 307 (Aerobic and Anaerobic Transformation in Soil) provides a standardized framework for such studies.

Protocol: Aerobic Soil Metabolism Study

This protocol outlines a typical laboratory experiment to determine the rate and pathway of this compound degradation in soil under aerobic conditions. The use of ¹⁴C-radiolabeled this compound is crucial as it allows for a complete mass balance, accounting for the parent compound, metabolites, non-extractable residues, and mineralized CO₂.

Objective: To quantify the rate of degradation (DT₅₀) and identify major transformation products of this compound in soil.

Methodology:

-

Soil Collection and Preparation:

-

Collect fresh soil from a relevant agricultural region, avoiding previous pesticide contamination. Sieve the soil (e.g., 2 mm) to ensure homogeneity.

-

Characterize the soil for key properties: texture (sand, silt, clay content), pH, organic matter content, and microbial biomass. This is a self-validating step, as these properties are known to influence degradation and allow for comparison across studies.

-

Adjust soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity) and pre-incubate for 7-10 days at the test temperature to allow the microbial population to stabilize.

-

-

Application of Test Substance:

-

Use radiolabeled this compound (e.g., ¹⁴C-labeled on the phenyl or triazole ring) to enable tracking of all transformation products.

-

Prepare a stock solution and apply it evenly to the soil samples to achieve the desired test concentration (typically based on the maximum expected environmental concentration).

-

-

Incubation:

-

Transfer treated soil samples into individual incubation vessels (biometers). These are designed to maintain aerobic conditions while trapping volatile products.

-

Each biometer is connected to a trapping system. Air is passed through the vessel, and exiting gas is bubbled through an alkaline solution (e.g., NaOH or KOH) to capture any ¹⁴C-CO₂ produced from mineralization.

-

Incubate the vessels in the dark at a constant temperature (e.g., 20°C ± 2°C) for a period of up to 120 days or longer, depending on the expected persistence.

-

-

Sampling and Analysis:

-

Sacrifice replicate vessels at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

-

At each time point, analyze the CO₂ traps for radioactivity using Liquid Scintillation Counting (LSC).

-

Extract the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water). The extraction efficiency must be validated.

-

Analyze the soil extracts using High-Performance Liquid Chromatography with a radioactivity detector (HPLC-RAD) to separate and quantify the parent this compound and its radioactive metabolites.

-

Confirm the identity of metabolites using a definitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]

-

Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴C-CO₂ via LSC.

-

-

Data Analysis:

-

Calculate the mass balance at each time point, ensuring total recovery of radioactivity is within an acceptable range (e.g., 90-110%) for validation.

-

Plot the concentration of parent this compound over time and use kinetic modeling (e.g., first-order kinetics) to calculate the DT₅₀ and DT₉₀ values.

-

Quantify the formation and decline of major metabolites over time.

-

Conclusion

The environmental fate of this compound in soil is characterized by high persistence and generally low mobility, with degradation being a slow, microbially-driven process. Abiotic factors such as hydrolysis and photolysis play a negligible role in its breakdown. The primary degradation pathway involves the cleavage of the molecule to form key metabolites, including 1,2,4-triazole and triazolyl acetic acid. The rate of this degradation is highly sensitive to local soil conditions, particularly pH, which affects stereoselectivity, and the presence of vegetation, which can dramatically accelerate dissipation. A comprehensive assessment of this compound's environmental risk requires standardized laboratory and field studies that account for these influencing factors and accurately track the formation and decline of its transformation products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. This compound (Ref: SAN 619) [sitem.herts.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Influence of pH on the stereoselective degradation of the fungicides epoxiconazole and this compound in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. This compound | C15H18ClN3O | CID 86132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Core Mode of Action of Cyproconazole as a Demethylation Inhibitor

Introduction

Cyproconazole is a broad-spectrum, systemic fungicide belonging to the triazole class, a group of compounds pivotal in modern agriculture for controlling a wide variety of fungal pathogens.[1][2] First introduced in 1994, it is utilized on an array of crops including cereals, coffee, fruit trees, and sugar beets to combat diseases such as powdery mildew and rusts.[2][3] The efficacy of this compound and other azole fungicides stems from their specific mode of action as demethylation inhibitors (DMIs).[1] This guide provides a detailed technical examination of the core mechanism by which this compound functions, intended for researchers, scientists, and professionals in drug development. We will delve into the biochemical pathways, the target enzyme, experimental validation protocols, and the broader implications of this potent antifungal agent.

The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel

The viability of fungal cells is critically dependent on the integrity and functionality of their cell membranes. A key component of these membranes is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells.[4] Ergosterol plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[5][6] Its biosynthesis is a complex, multi-step process involving over 20 enzymes, making it an excellent target for antifungal therapies.[4][7] The specificity of this pathway to fungi provides a therapeutic window, allowing for the disruption of fungal viability with minimal direct impact on host organisms.[4][5]

The ergosterol biosynthesis pathway can be broadly divided into three main stages. The initial steps are shared with cholesterol synthesis, but the pathway diverges after the formation of lanosterol.[4][8] It is in these later, fungus-specific stages that DMIs like this compound exert their effect.

Visualizing the Ergosterol Biosynthesis Pathway and this compound's Point of Intervention

References

- 1. Glossary | Syngenta US [syngenta-us.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. davidmoore.org.uk [davidmoore.org.uk]

Cyproconazole's Spectrum of Activity Against Fungal Pathogens: A Technical Guide for Researchers

Executive Summary

Cyproconazole is a broad-spectrum, systemic fungicide belonging to the triazole class, a critical group of agricultural and clinical antifungals.[1][2] Its efficacy hinges on a highly specific mode of action: the inhibition of ergosterol biosynthesis, an indispensable process for maintaining the integrity of fungal cell membranes.[1][3][4] This guide provides a detailed examination of this compound's mechanism, its spectrum of activity against key phytopathogenic fungi within the Ascomycetes and Basidiomycetes phyla, and the empirical methodologies required for its rigorous evaluation. We will explore the causality behind established in vitro and in vivo testing protocols, delve into the molecular basis of fungal resistance, and present a self-validating framework for assessing fungicidal efficacy, designed for researchers and drug development professionals.

Core Mechanism of Action: Disruption of Fungal Cell Membrane Synthesis

The fungicidal activity of this compound is rooted in its function as a demethylation inhibitor (DMI).[4] The primary molecular target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the CYP51 gene.[4][5][6] This enzyme is a critical catalyst in the biosynthetic pathway of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1][6]

Ergosterol is essential for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[6] this compound's triazole group binds to the heme iron center of the CYP51 enzyme, preventing the demethylation of lanosterol.[7] This blockade leads to two primary cytotoxic effects:

-

Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity and function of the fungal cell membrane.[1]

-

Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterol precursors further disrupts membrane structure and can be toxic to the cell.[6]

This disruption of membrane synthesis effectively halts fungal growth and proliferation, though it is less effective against sporulation, making early application during active fungal growth crucial for optimal disease control.[8]

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Spectrum of Antifungal Activity

This compound exhibits broad-spectrum activity, providing both preventative and curative control against a wide range of plant diseases caused by fungi from different classes.[2][3] Its systemic nature allows it to be absorbed and transported within the plant, protecting both existing and newly developing tissues.[1][2][4]

Key Target Pathogen Groups:

-

Phylum Ascomycota: This group includes some of the most destructive plant pathogens. This compound is effective against various leaf spot diseases, blights, and powdery mildews.[1][2] Notable examples include:

-

Zymoseptoria tritici (formerly Septoria tritici), the causal agent of Septoria tritici blotch in wheat.[8][9]

-

Blumeria graminis , which causes powdery mildew on cereal crops.[8][9]

-

Fusarium species , responsible for Fusarium Head Blight (FHB) and significant mycotoxin contamination in cereals.[1][10][11]

-

-

Phylum Basidiomycota: this compound is highly effective against rust fungi, which are obligate parasites that cause significant yield losses in cereals and other crops.[2][9]

The efficacy of this compound can be quantified by determining its half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) against specific pathogens in vitro. These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or the lowest concentration to prevent visible growth, respectively.

Table 1: Representative In Vitro Efficacy of this compound and Other Triazoles Against Key Fungal Pathogens

| Pathogen | Disease | Fungicide | EC₅₀ / MIC (µg/mL) | Source(s) |

|---|---|---|---|---|

| Aspergillus fumigatus | Aspergillosis | This compound | 0.064 - 0.128 (MIC) | [7] |

| Zymoseptoria tritici | Septoria Tritici Blotch | Prothioconazole | 0.0049 - 0.0313 (EC₅₀) | [5] |

| Zymoseptoria tritici | Septoria Tritici Blotch | Tebuconazole | 0.0036 - 0.0140 (EC₅₀) | [5] |

| Puccinia graminis f. sp. tritici | Stem Rust | Tebuconazole | 0.004 - 0.018 (EC₅₀) | [1][12] |

| Puccinia graminis f. sp. tritici | Stem Rust | Propiconazole | 0.0002 - 0.0937 (EC₅₀) | [1][12] |

| Fusarium graminearum | Fusarium Head Blight | Tebuconazole | 0.0301 - 1.7339 (EC₅₀) | [14] |

| Fusarium culmorum | Fusarium Head Blight | Tebuconazole | Varies, effective in reducing DON | [10][11][15] |

Note: Values can vary significantly between isolates due to factors like geographic origin and prior fungicide exposure. The data presented are for illustrative purposes to show the range of activity of triazole fungicides.

Methodologies for Efficacy Evaluation

A robust evaluation of a fungicide's spectrum of activity requires a multi-tiered approach, progressing from controlled laboratory conditions to more complex biological systems. This framework ensures that observations are both reproducible and relevant to field applications.

3.1 Protocol: In Vitro Susceptibility Testing (Broth Microdilution for EC₅₀ Determination)

Causality and Rationale: This initial step is fundamental for determining the intrinsic fungitoxicity of this compound against a specific pathogen, independent of host and environmental factors. The broth microdilution method, based on CLSI M38-A2 guidelines, provides a high-throughput, quantitative measure of fungal growth inhibition across a concentration gradient.[7] This data is crucial for establishing baseline sensitivity, monitoring for resistance development, and comparing the potency of different active ingredients.

Step-by-Step Methodology:

-

Pathogen Culture: Grow a pure culture of the target fungus on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation occurs.

-

Inoculum Preparation: Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 40). Adjust the spore suspension spectrophotometrically to a standardized concentration (e.g., 0.5 x 10⁶ to 3.1 x 10⁶ CFU/mL).[7] Dilute this suspension 1:50 in RPMI 1640 medium.[7]

-

Fungicide Stock and Dilution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.01 to 100 µg/mL).

-

Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the fungicide dilutions. Include a fungicide-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Seal the plate and incubate at an optimal temperature for the pathogen (e.g., 25-28°C) for a duration sufficient for robust growth in the control wells (typically 48-96 hours).

-

Data Acquisition: Measure fungal growth by assessing optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Analysis: Convert OD readings to percentage growth inhibition relative to the positive control. Plot the percent inhibition against the log of the fungicide concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the EC₅₀ value.

3.2 Protocol: Greenhouse Efficacy Trial (Preventative and Curative Assays)

Causality and Rationale: Greenhouse trials introduce the host-pathogen-environment interaction under controlled conditions.[15][16] This is a critical step to validate in vitro results and assess the compound's performance within a biological system, accounting for its systemic properties, stability on the leaf surface, and potential for phytotoxicity.[16] Running both preventative (fungicide applied before pathogen) and curative (fungicide applied after pathogen) assays distinguishes between the compound's ability to protect against infection versus its ability to halt an established infection.

Step-by-Step Methodology:

-

Plant Propagation: Grow a susceptible host plant cultivar from seed in a standardized potting medium under optimal greenhouse conditions (e.g., 22°C day/18°C night, 16h photoperiod). Use plants at a uniform growth stage (e.g., 3-4 leaf stage).

-

Experimental Design: Arrange plants in a randomized complete block design with multiple replications (e.g., 4-6 blocks) for each treatment to minimize positional effects in the greenhouse.

-

Treatments: Prepare spray solutions of this compound at various application rates (e.g., 0.5x, 1x, and 2x the proposed field rate). Include an untreated control and a positive control (a standard commercial fungicide).

-

Application:

-

Preventative Assay: Apply fungicide treatments to the plants until runoff using a calibrated sprayer. Allow the foliage to dry completely (approx. 24 hours).

-

Curative Assay: Inoculate the plants first (see Step 5). After a set infection period (e.g., 24-48 hours), apply the fungicide treatments.

-

-

Inoculation: Spray plants with a standardized spore suspension of the target pathogen until droplets are visible on the leaves.

-

Incubation: Move the plants to a high-humidity chamber or tent ( >90% RH) for 24-48 hours to facilitate infection. Then, return them to the greenhouse bench for disease development.

-

Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), visually assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).

-

Analysis: Calculate the mean disease severity for each treatment. Determine the percent disease control relative to the untreated control. Analyze the data using ANOVA to determine statistical significance between treatments.

Caption: Experimental workflow for evaluating fungicide efficacy.

The Challenge of Fungicide Resistance

The extensive use of DMI fungicides has imposed strong selection pressure on fungal populations, leading to the emergence of resistant strains.[4][8] For this compound and other azoles, resistance is primarily linked to modifications in the target CYP51 gene.[5]

Key Resistance Mechanisms:

-

Point Mutations in CYP51: Single nucleotide polymorphisms (SNPs) can lead to amino acid substitutions in the CYP51 protein.[5] These changes can reduce the binding affinity of the fungicide to the enzyme, rendering it less effective.

-

Overexpression of CYP51: Increased transcription of the CYP51 gene results in higher cellular concentrations of the target enzyme.[5][17] This effectively dilutes the impact of the fungicide, requiring a higher dose to achieve an inhibitory effect.

-

Presence of CYP51 Paralogues: Some fungal species possess multiple, distinct copies of the CYP51 gene (CYP51A, CYP51B, etc.).[12][17] These paralogues can have different sensitivities to azole fungicides, and the presence of a less sensitive paralogue can confer intrinsic resistance to the entire species.[12]

Effective resistance management is crucial to preserve the utility of this compound. Strategies include rotating its use with fungicides that have different modes of action, using it in tank-mixes, and adhering to recommended application rates to avoid sublethal dosing that can select for resistant individuals.[4][8]

Conclusion

This compound remains a cornerstone of modern disease management programs due to its potent, systemic, and broad-spectrum activity against a multitude of devastating fungal pathogens. Its targeted inhibition of ergosterol biosynthesis is a well-understood mechanism that provides both protective and curative action. A thorough understanding of this mechanism, coupled with rigorous, validated evaluation protocols as outlined in this guide, is essential for its responsible and effective deployment. Future research must continue to focus on monitoring shifts in pathogen sensitivity and developing integrated strategies that mitigate the risk of resistance, ensuring the longevity of this important fungicidal class for global crop protection.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungicide performance dose-response curves for septoria tritici in winter wheat | AHDB [ahdb.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Hazard of agricultural triazole fungicide: Does this compound induce voriconazole resistance in Aspergillus fumigatus isolates? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (Ref: SAN 619) [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. scabusa.org [scabusa.org]

- 14. researchgate.net [researchgate.net]

- 15. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 17. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

An In-depth Technical Guide to the Molecular Structure and Properties of Cyproconazole

Abstract: Cyproconazole is a broad-spectrum, systemic triazole fungicide with significant applications in agriculture and wood preservation.[1][2][3] Its efficacy stems from a specific molecular structure that facilitates the inhibition of a critical enzyme in fungal cell membrane synthesis.[3][4] This technical guide provides a comprehensive examination of the this compound molecule, detailing its chemical structure, stereoisomeric forms, physicochemical properties, and mechanism of action. Furthermore, it explores the methodologies for its synthesis and analytical detection, its biological activity, and its environmental and toxicological profile, offering a holistic view for researchers and professionals in crop science and drug development.

Chemical Identity and Molecular Structure

This compound is a highly functionalized molecule belonging to the conazole class of fungicides.[5] Its chemical identity is defined by a unique assembly of a chlorophenyl ring, a cyclopropyl group, and a triazole moiety around a central butanol backbone.[2]

Nomenclature and Chemical Identifiers

A precise understanding of a molecule begins with its formal identification. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | (2RS,3RS;2SR,3SR)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | [2] |

| CAS Number | 94361-06-5 | [1][2][6][7] |

| Chemical Formula | C₁₅H₁₈ClN₃O | [4][5][7] |

| Molecular Weight | 291.78 g/mol | [7][8] |

| Synonyms | Alto, Atemi, Sentinel, SAN 619F |

Stereochemistry: The Basis of Biological Specificity

The biological activity of this compound is intricately linked to its three-dimensional structure. The molecule possesses two chiral centers at the C2 and C3 positions of the butan-2-ol backbone, giving rise to four distinct stereoisomers.[2] These exist as two pairs of enantiomers, which are diastereomers to each other.[2]

Commercially produced this compound is manufactured as a racemic mixture containing a roughly equal ratio of these four stereoisomers.[2][5] It is crucial for researchers to recognize that these stereoisomers can exhibit different biological activities, metabolic fates, and toxicities.[9][10] For instance, studies have shown stereoselective binding to estrogen receptors and varying levels of toxicity in zebrafish embryos among the different isomers.[9] The differential activity is a direct consequence of the specific spatial arrangement of the functional groups, which dictates the molecule's fit and interaction with its biological target.

Physicochemical Properties

The physical and chemical properties of this compound govern its environmental fate, formulation, and biological uptake. It is a crystalline solid with moderate solubility in water but high solubility in several organic solvents, a characteristic that influences its mobility in soil and its use in various formulations.[1][5][6]

| Property | Value | Reference |

| Appearance | Colorless crystals / White to off-white powder | [6][11] |

| Melting Point | 103 – 109 °C | [6][8] |

| Boiling Point | > 250 °C | [6][8][11] |

| Vapor Pressure | 0.0347 mPa (at 20 °C) | [6][8][11] |

| Water Solubility | 140 mg/L (at 25 °C) | [8][11] |

| Solubility in Organic Solvents (at 25 °C) | Acetone: >230 g/kg; Ethanol: >230 g/kg; Xylene: 120 g/kg; DMSO: >180 g/kg | [6][11] |

| Stability | Stable at 70°C for 15 days; Stable in aqueous solutions at pH 3-9 (50°C) | [6][8][11] |

Mechanism of Action

This compound's fungicidal activity is highly specific, targeting a key pathway in fungal physiology. This specificity is a hallmark of the azole class of fungicides and is central to its effectiveness.

Inhibition of Ergosterol Biosynthesis

The primary mode of action is the disruption of fungal cell membrane synthesis by inhibiting the production of ergosterol, a sterol unique to fungi and analogous to cholesterol in mammals.[3][4][5] Ergosterol is essential for maintaining the structural integrity, fluidity, and function of the fungal cell membrane.[3]

Target Enzyme: Lanosterol 14α-Demethylase (CYP51)

This compound specifically inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51).[1][4][12] The nitrogen atom (N4) in the triazole ring of this compound binds to the heme iron atom in the active site of the CYP51 enzyme, while the rest of the molecule interacts with the surrounding apoprotein. This potent binding blocks the demethylation of lanosterol, a critical precursor to ergosterol.[1] The consequence is a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the cell. This dual effect disrupts membrane structure and function, inhibits fungal growth, and ultimately leads to cell death.[3]

Synthesis and Manufacturing

The commercial synthesis of this compound is a multi-step process that requires precise control over reaction conditions to form the complex chiral structure.[5] While proprietary industrial methods vary, published synthetic routes provide insight into the core chemical transformations.

A common strategy involves the convergent synthesis where key fragments—the chlorophenyl-cyclopropyl ketone and the triazole-containing side chain—are prepared separately and then combined. One illustrative pathway involves using a Grignard reaction to form the carbon skeleton, followed by epoxidation and subsequent ring-opening with 1,2,4-triazole.[13][14]

Analytical Methodologies

Accurate quantification of this compound in environmental and agricultural matrices is essential for regulatory compliance, residue monitoring, and research. Modern analytical chemistry offers highly sensitive and specific methods for this purpose.

Overview of Analytical Techniques